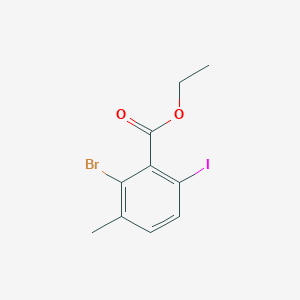
Ethyl 2-bromo-6-iodo-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-iodo-3-methylbenzoate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzoic acid, featuring bromine and iodine substituents on the benzene ring, along with an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of a methylbenzoate precursor. One common method involves:
Bromination: Starting with 3-methylbenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to yield 2-bromo-3-methylbenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid (H2SO4) to form ethyl 2-bromo-3-methylbenzoate.
Iodination: Finally, iodination is performed using iodine (I2) and a suitable oxidizing agent such as silver nitrate (AgNO3) to introduce the iodine atom at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-iodo-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the halogens.
Oxidation: The major product is 2-bromo-6-iodo-3-methylbenzoic acid.
Reduction: The major product is 2-bromo-6-iodo-3-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-bromo-6-iodo-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Ethyl 2-bromo-6-iodo-3-methylbenzoate can be compared with other halogenated benzoates, such as:
Ethyl 2-bromo-3-methylbenzoate: Lacks the iodine substituent, resulting in different reactivity and biological activity.
Ethyl 2-iodo-3-methylbenzoate: Lacks the bromine substituent, which may affect its chemical properties and applications.
Ethyl 2-chloro-6-iodo-3-methylbenzoate:
The unique combination of bromine and iodine in this compound makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C10H10BrIO2 |
|---|---|
Molecular Weight |
368.99 g/mol |
IUPAC Name |
ethyl 2-bromo-6-iodo-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
JZTISFKVOKQZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















